molecular formula C26H52NO7P B138148 2-Oleoyl-sn-glycero-3-phosphocholine CAS No. 22248-65-3

2-Oleoyl-sn-glycero-3-phosphocholine

Cat. No.: B138148
CAS No.: 22248-65-3
M. Wt: 521.7 g/mol
InChI Key: SULIDBRAXVDKBU-PTGWMXDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oleoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:1 in which the acyl group is specified as oleoyl and is located at position 2. It is an oleoyl-sn-glycero-3-phosphocholine and a 2-acyl-sn-glycero-3-phosphocholine. It derives from an oleic acid.

Scientific Research Applications

Subheading Enzyme Encapsulation in Lipid Vesicles

Enzyme-containing lipid vesicles (liposomes) encapsulate water-soluble enzymes in their aqueous space, utilizing phosphatidylcholine and other amphiphiles for preparation. These vesicles act as nanoreactors, allowing substrates to permeate and undergo enzymatic reactions. The dehydration-rehydration method, followed by extrusion, is optimal for high enzyme encapsulation, avoiding organic solvents, and producing monodisperse, unilamellar vesicles. Enzyme-containing vesicles have potential medical applications like enzyme-replacement therapy and as carriers in blood circulation (Walde & Ichikawa, 2001).

Role in Atherosclerosis

Subheading Oxidized Phospholipids in Atherosclerosis

Oxidized phospholipids (OxPLs) are crucial in atherosclerosis, accumulating in human and mouse lesions and regulating genes in endothelial cells. OxPLs can act as ligands or disrupt membranes, integrating into cell and lipoprotein membranes. They form adducts, notably levuglandins associated with atherosclerosis. Understanding OxPLs' interactions with cells, including their recognition by surface receptors, is fundamental. This highlights the complexity of OxPLs in vascular cell regulation and atherosclerosis progression (Berliner & Watson, 2005).

Biomedical Applications of Phosphorylcholine-Containing Polymers

Subheading Phosphorus-Containing Polymers in Biomedicine

Phosphorus-containing polymers, especially those containing the phosphorylcholine group, are garnering attention for biomedical applications due to properties like biocompatibility and resistance to protein adsorption. The 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer is pivotal owing to its biomimetic phospholipid group, fostering the development of phosphorylcholine-containing copolymers. These materials show promise in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).

Future Directions

The future directions of research involving POPC could include further studies on the effect of oxidation on POPC lipid bilayers , as well as the exploration of its role in various cellular processes .

Biochemical Analysis

Biochemical Properties

2-Oleoyl-sn-glycero-3-phosphocholine is a major component of eukaryotic cell membranes and is crucial for maintaining membrane fluidity under physiological conditions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the action of phospholipases, which hydrolyze one of the fatty acids .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cellular effects via G-protein-dependent activation of adenylyl cyclase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules and can influence enzyme inhibition or activation . Changes in gene expression are also associated with this compound .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in specific ways. It interacts with transporters or binding proteins and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULIDBRAXVDKBU-PTGWMXDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647292
Record name (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-65-3
Record name (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(0:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
2-Oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
2-Oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
2-Oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
2-Oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
2-Oleoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.